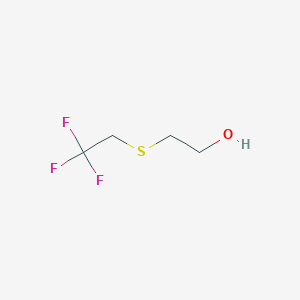

2-((2,2,2-Trifluoroethyl)thio)ethanol

Description

2-((2,2,2-Trifluoroethyl)thio)ethanol (C₄H₇F₃OS) is a fluorinated thioether alcohol characterized by a hydroxyl (-OH) group and a trifluoroethylthio (-S-CH₂CF₃) substituent. This compound combines the hydrophobicity of the trifluoromethyl group with the nucleophilic reactivity of the thioether and hydroxyl moieties.

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethylsulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUJIEYRSACWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-61-1 | |

| Record name | 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Thioether Formation: : The synthesis of 2-((2,2,2-Trifluoroethyl)thio)ethanol typically begins with the formation of the thioether bond. This can be achieved by reacting 2,2,2-trifluoroethyl bromide with sodium thiolate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

-

Ethanol Attachment: : The next step involves the introduction of the ethanol group. This can be done by reacting the intermediate thioether with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-((2,2,2-Trifluoroethyl)thio)ethanol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to achieve this.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : 2-((2,2,2-Trifluoroethyl)thio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution: : Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or alkoxides replace the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Various substituted thioethers.

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with Lewis bases. This property is particularly useful in the synthesis of various heterocycles and complex organic molecules. For instance, it can facilitate reactions involving sulfur compounds and halides, contributing to the development of new synthetic pathways.

Table 1: Key Reactions Involving 2-((2,2,2-Trifluoroethyl)thio)ethanol

| Reaction Type | Description |

|---|---|

| Oxidation | Effective in oxidizing sulfur compounds using hydrogen peroxide. |

| Alkylation | Participates in alkylation reactions to form more complex structures. |

| Formation of Heterocycles | Acts as a building block for synthesizing various heterocyclic compounds. |

Biochemical Studies

In biochemical research, 2-((2,2,2-Trifluoroethyl)thio)ethanol serves as a co-solvent and denaturant. It is particularly valuable in studying protein folding and stability. The compound can solubilize peptides and proteins effectively, allowing researchers to investigate their structural properties through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Case Study: Protein Folding Studies

A study demonstrated that varying concentrations of 2-((2,2,2-Trifluoroethyl)thio)ethanol significantly influenced the three-dimensional structure of proteins. This highlights its role as a tool for understanding protein dynamics and interactions.

Pharmaceutical Applications

The compound's unique properties make it useful in the pharmaceutical industry. It serves as a precursor for synthesizing various pharmaceutical agents and can be involved in drug formulation processes.

Table 2: Pharmaceutical Applications of 2-((2,2,2-Trifluoroethyl)thio)ethanol

| Application | Description |

|---|---|

| Drug Development | Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). |

| Solvent for Formulations | Acts as a solvent for drug formulations due to its miscibility with water and organic solvents. |

| Enzyme Inhibition Studies | Investigates its role as an inhibitor of specific enzymes like alcohol dehydrogenase. |

Safety Considerations

While 2-((2,2,2-Trifluoroethyl)thio)ethanol has valuable applications, it is essential to note its toxicity profile. Research indicates that it may pose risks to reproductive health and may be toxic to various organ systems. Proper handling and safety protocols should be observed when working with this compound.

Mécanisme D'action

The mechanism by which 2-((2,2,2-Trifluoroethyl)thio)ethanol exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoroethanol (TFE)

Molecular Formula : C₂H₃F₃O

Key Features :

- Contains a hydroxyl group and trifluoromethyl (-CF₃) group.

- High polarity and strong hydrogen-bonding capacity due to the -OH group.

- Physical Properties : Boiling point ~73–75°C, molecular weight 100.04 g/mol, and high water solubility .

- Applications : Used as a solvent in biophysical studies (e.g., protein denaturation) and as a chemical intermediate in pharmaceuticals .

Comparison with Target Compound :

- Structural Difference: TFE lacks the thioether (-S-) group present in 2-((2,2,2-Trifluoroethyl)thio)ethanol.

- Reactivity : TFE’s -CF₃ group enhances electron-withdrawing effects, while the thioether in the target compound may facilitate nucleophilic reactions (e.g., alkylation).

2-[(3-Chlorophenyl)thio]ethanol

Molecular Formula : C₈H₉ClOS

Key Features :

Comparison with Target Compound :

- Structural Difference : The chlorophenyl group introduces aromaticity and steric bulk, unlike the trifluoroethyl group in the target compound.

- Reactivity : The electron-withdrawing -CF₃ group in the target compound may increase acidity of the hydroxyl group compared to the chlorophenyl analog.

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol

Molecular Formula : C₁₀H₁₁F₃O₃

Key Features :

Comparison with Target Compound :

- Structural Difference : The trifluoroethoxy group replaces the thioether in the target compound.

- Polarity : The ether linkage (-O-) in this compound may reduce nucleophilicity compared to the thioether (-S-) group.

Data Table: Comparative Analysis

Physicochemical Properties

- Hydrogen Bonding: TFE’s hydroxyl group forms strong hydrogen bonds, making it a potent solvent for denaturing proteins . The thioether group in 2-((2,2,2-Trifluoroethyl)thio)ethanol may reduce polarity compared to TFE but enhance stability in hydrophobic environments.

- Thermodynamics : TFE exhibits unique liquid-phase behavior, including high density (1.384 g/cm³ at 20°C) and low viscosity due to weak intermolecular interactions .

Activité Biologique

2-((2,2,2-Trifluoroethyl)thio)ethanol is a compound that incorporates a trifluoroethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research.

- Molecular Formula : C₅H₇F₃OS

- Molecular Weight : 154.17 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 74.0 °C

The presence of the trifluoroethyl group enhances the compound's acidity and reactivity compared to non-fluorinated alcohols, making it a subject of interest in medicinal chemistry and biochemical studies.

The biological activity of 2-((2,2,2-Trifluoroethyl)thio)ethanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a competitive inhibitor for alcohol dehydrogenase, affecting the metabolism of other alcohols and influencing biochemical pathways related to alcohol metabolism .

Key Mechanisms:

- Protein Structure Stabilization : Studies indicate that trifluoroethanol can stabilize α-helical structures in proteins, impacting protein folding and unfolding dynamics .

- Toxicological Effects : Research has shown that exposure to this compound can lead to significant hepatotoxic effects in animal models, characterized by liver degeneration and other systemic effects .

Case Studies

-

Toxicity in Aged Rats :

A study investigated the effects of 2,2,2-trifluoroethanol on aged Wistar rats. The results indicated severe hepatocyte degeneration and other pathological changes after repeated exposure to sublethal doses. Notable findings included: -

Protein Unfolding Dynamics :

Molecular dynamics simulations revealed that 2-((2,2,2-Trifluoroethyl)thio)ethanol accelerates the unfolding process of proteins under thermal stress. The rate of unfolding was found to be concentration-dependent, with lower concentrations leading to quicker unfolding times compared to other alcohols such as ethanol and methanol .

Applications in Research and Industry

The unique properties of 2-((2,2,2-Trifluoroethyl)thio)ethanol suggest several potential applications:

- Medicinal Chemistry : Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents targeting metabolic pathways.

- Biochemical Research : Used as a solvent in protein studies due to its stabilizing effects on protein structures.

- Material Science : Potential applications in creating specialty chemicals and polymers owing to its reactivity and unique chemical properties .

Comparative Analysis Table

| Property | 2-((2,2,2-Trifluoroethyl)thio)ethanol | Ethanol | Methanol |

|---|---|---|---|

| Molecular Weight | 154.17 g/mol | 46.07 g/mol | 32.04 g/mol |

| Density | ~1.3 g/cm³ | 0.789 g/cm³ | 0.791 g/cm³ |

| Boiling Point | 74 °C | 78 °C | 64.7 °C |

| Protein Stabilization | Yes | Limited | Limited |

| Alcohol Dehydrogenase Inhibition | Yes | No | No |

| Toxicity | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.